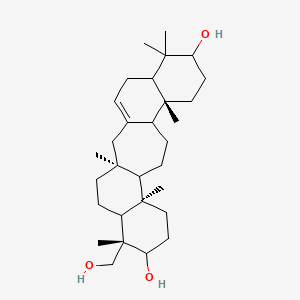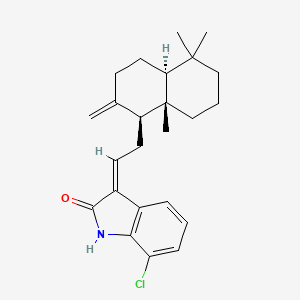
Chikv-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chikv-IN-3 is a small-molecule inhibitor specifically designed to target the chikungunya virus. This compound has shown promising antiviral activity against the chikungunya virus, which is a mosquito-borne alphavirus responsible for causing chikungunya fever. The fever is characterized by severe joint pain, fever, and rash, and can lead to chronic arthritis in some cases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chikv-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing large-scale purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Chikv-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound can lead to the formation of a ketone or aldehyde, while reduction of a nitro group can result in the formation of an amine.
科学的研究の応用
Chikv-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for the treatment of chikungunya fever and other viral infections.
Industry: Utilized in the development of diagnostic assays and antiviral drug screening platforms.
作用機序
Chikv-IN-3 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of the chikungunya virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating within host cells. Key molecular targets include the viral RNA-dependent RNA polymerase and the E1-E2 glycoprotein complex, which are essential for viral replication and assembly .
類似化合物との比較
Chikv-IN-3 is unique compared to other antiviral compounds due to its specific targeting of the chikungunya virus. Similar compounds include:
Alpha-Mangostin: A natural xanthonoid with antiviral activity against chikungunya virus.
Benzofuran Derivatives: Compounds with a benzofuran core scaffold that inhibit chikungunya virus-induced cell death.
This compound stands out due to its high specificity and potency against the chikungunya virus, making it a promising candidate for further development as an antiviral therapeutic.
特性
分子式 |
C24H30ClNO |
|---|---|
分子量 |
384.0 g/mol |
IUPAC名 |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-7-chloro-1H-indol-2-one |
InChI |
InChI=1S/C24H30ClNO/c1-15-9-12-20-23(2,3)13-6-14-24(20,4)18(15)11-10-17-16-7-5-8-19(25)21(16)26-22(17)27/h5,7-8,10,18,20H,1,6,9,11-14H2,2-4H3,(H,26,27)/b17-10+/t18-,20-,24+/m0/s1 |
InChIキー |
IVEBPJVMVQQNHS-MWIKYDBZSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\C4=C(C(=CC=C4)Cl)NC3=O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3C4=C(C(=CC=C4)Cl)NC3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

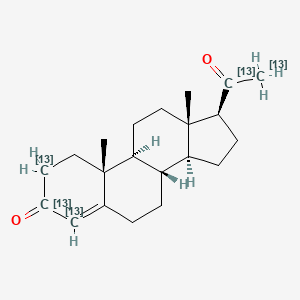
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
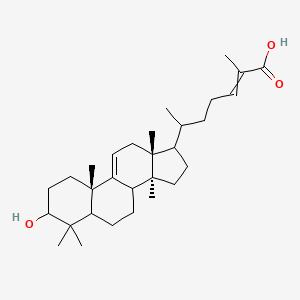


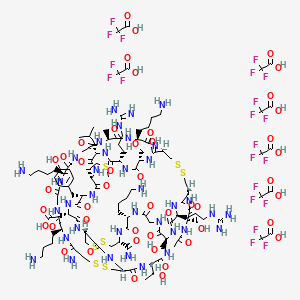
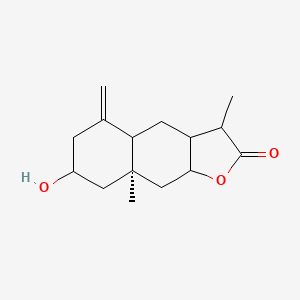
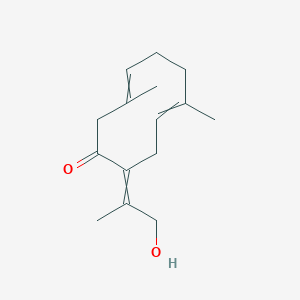
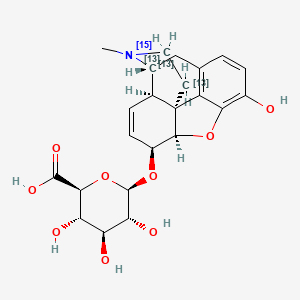
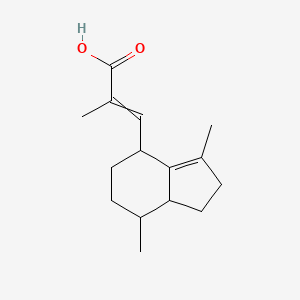
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
